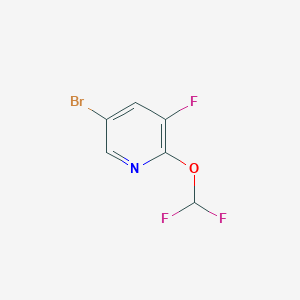

5-bromo-2-(difluoromethoxy)-3-fluoropyridine

Description

5-Bromo-2-(difluoromethoxy)-3-fluoropyridine (C₆H₃BrF₃NO) is a halogenated pyridine derivative characterized by a bromine atom at the 5-position, a difluoromethoxy group at the 2-position, and a fluorine atom at the 3-position. Its molecular structure (SMILES: C1=C(C=NC(=C1F)OC(F)F)Br) and InChIKey (MEOKCSLNZFBSEM-UHFFFAOYSA-N) confirm these substituents . Key physicochemical properties include collision cross-section (CCS) values for adducts such as [M+H]+ (148.3 Ų) and [M-H]- (144.6 Ų), which are critical for mass spectrometry-based identification . The compound’s electron-withdrawing substituents influence its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOKCSLNZFBSEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method includes:

Starting Material: 2,3-difluoropyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Catalysts like palladium acetate with ligands such as triphenylphosphine.

Major Products

Aminated Derivatives: Formed by substitution with amines.

Thiolated Derivatives: Formed by substitution with thiols.

Coupled Products: Formed by cross-coupling with aryl or alkyl halides.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is used in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor modulators.

Industry: Used in the development of agrochemicals and materials science for creating novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethoxy)-3-fluoropyridine depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethoxy and fluorine substituents can enhance the compound’s binding affinity and selectivity by interacting with the target’s active site.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent patterns:

Physicochemical Properties

- In contrast, 5-bromo-3-(difluoromethyl)-2-methoxypyridine exhibits solubility in DMSO, favoring laboratory handling .

- Boiling Points : The trifluoromethyl derivative has a predicted boiling point of 205.6°C, higher than the target compound (data unavailable), likely due to increased molecular weight and polarity .

- Acidity : The trifluoromethyl group lowers the pKa (-3.55) compared to the target compound, influencing its reactivity in nucleophilic substitutions .

Biological Activity

5-Bromo-2-(difluoromethoxy)-3-fluoropyridine is a heterocyclic organic compound characterized by a pyridine ring with specific halogenated substituents. Its molecular formula is and it has a molecular weight of approximately 256.02 g/mol. The compound's unique structure, which includes bromine and fluorine atoms, contributes to its distinctive chemical and biological properties, making it a subject of interest in pharmaceutical research.

Chemical Structure

The structural features of this compound are represented as follows:

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity.

- Enzyme Inhibition : The compound's ability to bind selectively to certain enzymes can provide insights into its mechanism of action. For instance, studies have shown that fluorinated compounds often exhibit enhanced binding affinities due to their electronic properties.

- Protein-Ligand Interactions : Investigating the interactions between this compound and target proteins is crucial for understanding its therapeutic potential.

Case Studies and Experimental Data

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the specific arrangement of bromine and fluorine atoms significantly influences the biological activity of pyridine derivatives. For instance, compounds with multiple fluorine substituents often exhibit enhanced potency against various biological targets.

Applications in Drug Development

This compound's unique properties make it a candidate for further development in several therapeutic areas:

- Anticancer Agents : Given its structural similarities to known antitumor agents, further exploration could yield promising results in cancer treatment.

- Antimicrobial Agents : Its potential antimicrobial properties warrant investigation into its efficacy against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.